1-Benzyl-3-(3-methoxyphenyl)piperazine
Overview
Description
“1-Benzyl-3-(3-methoxyphenyl)piperazine” is a synthetic substance that does not occur naturally . It belongs to a group of benzyl-substituted piperazines . Piperazine and its derivatives have been misused on a large scale, often known as 'party pills’ .
Molecular Structure Analysis
The molecular structure of “this compound” is related to the numerous diphenylmethylpiperazines . The substituted piperazines are dibasic amines with no stereoisomers .Scientific Research Applications
Visualization of 5-HT1A Receptors
A study by Lacivita et al. (2009) synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety for visualizing 5-HT1A receptors overexpressed in cells. This approach combines high receptor affinity with effective fluorescence properties for cellular imaging applications (Lacivita et al., 2009).
Improved Selectivity for 5-HT1A Serotonin Antagonists
Raghupathi et al. (1991) conducted studies to achieve improved selectivity for 5-HT1A serotonin antagonists by modifying the structure of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190). Alterations led to compounds with retained 5-HT1A affinity but reduced alpha 1-adrenergic affinity, highlighting the potential for creating more selective serotonin antagonists (Raghupathi et al., 1991).
Piperazine-based Designer Drugs
De Boer et al. (2001) explored the analytical aspects of 1-aryl-piperazine compounds, including 1-benzyl-piperazine (BZP), for their potential as designer drugs-of-abuse. This research sheds light on the necessity for analytical methods to detect such compounds in forensic and clinical toxicology studies (De Boer et al., 2001).
Bioactivities of Mannich Bases with Piperazines
A study by Gul et al. (2019) synthesized new Mannich bases with substituted piperazines and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This research identifies compounds with significant bioactivities, contributing to the development of potential therapeutic agents (Gul et al., 2019).
Tocolytic Activity of Piperazine Derivatives
Research by Lucky and Omonkhelin (2009) on the synthesis and tocolytic activity of 3-benzamido-1-(4-(2-methoxyphenyl)-piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC) demonstrated its effectiveness in inhibiting uterine contractions. This compound's action through muscarinic receptors suggests potential applications in managing preterm labor (Lucky & Omonkhelin, 2009).
Mechanism of Action
Mode of Action
1-Benzyl-3-(3-methoxyphenyl)piperazine exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It interacts with these targets, leading to a decrease in cell proliferation . Interestingly, the action of this compound on cell viability and apoptosis is α1-independent .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, B-lymphoma Mo-MLV insertion region 1 [Bmi-1], ITGA2, FGFR3, RRS1, and SGK1) that are involved in the apoptotic induction of this compound in BPH-1 .
Result of Action
The compound has been shown to inhibit cell viability and induce apoptosis in the BPH-1 cell line .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(3-methoxyphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to kinase-inactive conformations, indicating its potential as a kinase inhibitor . Additionally, it interacts with receptor modulators, which suggests its role in modulating receptor activity . These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperazine derivatives, including this compound, have been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway . This compound also affects the expression of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific kinase-inactive conformations, which inhibits kinase activity and modulates downstream signaling pathways . Additionally, it affects gene expression by interacting with receptor modulators and other transcriptional regulators .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inducing apoptosis in cancer cells and modulating receptor activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes hepatic metabolism, where it is processed by liver enzymes into various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in different tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biological activity.
Properties
IUPAC Name |
1-benzyl-3-(3-methoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-17-9-5-8-16(12-17)18-14-20(11-10-19-18)13-15-6-3-2-4-7-15/h2-9,12,18-19H,10-11,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOTEPUZBNHLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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